molecular formula C3H5NaO2 B1602970 Sodium propionate-1,2-13C2 CAS No. 83587-75-1

Sodium propionate-1,2-13C2

Cat. No. B1602970
CAS RN: 83587-75-1
M. Wt: 98.046 g/mol
InChI Key: JXKPEJDQGNYQSM-MEFQWSPQSA-M
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Description

Sodium propionate-1,2-13C2 is a stable isotope-labeled compound used in scientific research for various purposes. It is a derivative of propionic acid, a naturally occurring organic acid found in many foods, including cheese, bread, and fermented vegetables. Sodium propionate-1,2-13C2 is synthesized using a specific method and has unique biochemical and physiological effects that make it an essential tool for researchers.

Scientific Research Applications

Synthesis and Labeling Studies

  • Sodium propionate-1,2-13C2 has been synthesized for use in nuclear magnetic resonance (NMR) and mass spectrometry studies. This synthesis allows for the tracking and analysis of the compound in various chemical processes and environments, as demonstrated by Iida et al. (1994) in their synthesis of sodium [3-13C]- and [3-13CD3]propionate from 2,4,4-trimethyl-2-oxazoline (Iida, Uegaki, & Kajiwara, 1994).

Metabolic Pathway Analysis

  • The utilization of sodium propionate-1,2-13C2 in metabolic pathway analysis has been demonstrated in various contexts. Tholozan et al. (1988) observed butyrate formation from sodium propionate in anaerobic sludge, suggesting a direct pathway from propionate to butyrate (Tholozan, Samain, Grivet, Moletta, Dubourguier, & Albagnac, 1988).

Health and Disease Research

Environmental and Ecological Studies

  • Blomquist and Kearney (1976) utilized sodium propionate-1,2-13C2 in the study of hydrocarbon biosynthesis in insects, highlighting its application in ecological and environmental research (Blomquist & Kearney, 1976).

Agricultural Applications

  • Sodium propionate-1,2-13C2 has been used in agricultural research, such as the study by Sheikhzadeh et al. (2021), who examined its effects on the growth performance and immune system of goldfish, demonstrating its potential use in aquaculture (Sheikhzadeh, Ahmadifar, Dawood, & Soltani, 2021).

Safety And Hazards

Avoid contact with skin, eyes, and inhalation. Keep away from heat and sources of ignition .

properties

IUPAC Name

sodium;(1,2-13C2)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i2+1,3+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKPEJDQGNYQSM-MEFQWSPQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13CH2][13C](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635690
Record name Sodium (1,2-~13~C_2_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.046 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium propionate-1,2-13C2

CAS RN

83587-75-1
Record name Sodium (1,2-~13~C_2_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 83587-75-1
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Synthesis routes and methods I

Procedure details

About 39.53 g of sodium propionate and 30.47 g of propionic acid are mixed with 30 g of water to produce a 70 percent solution by weight of dissociated sodium dipropionate.
Quantity
39.53 g
Type
reactant
Reaction Step One
Quantity
30.47 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The procedure of example 1 was followed, 390 g of propionic acid and 500 g of sodium propionate being used and the mixture being heated to 165° C. until a homogeneous liquid mixture was obtained. The resultant comminuted solid (817 g) had a propionic acid content of 43.46% by weight and a water content of 0.19% by weight.
Quantity
390 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
817 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

555 g of propionic acid and 350 g of sodium propionate were added to a 0.5 l stirred vessel equipped with jacket bottom outlet valve, anchor agitator and cryostat and heated to 70° C. until a homogeneous melt was obtained. The melt was drained off into a metal shell and set on cooling. The resultant solid (858 g) which was comminuted and dried for 6 h at 45° C. under a water-jet vacuum had a propionic acid content of 61.64% by weight and a water content of 0.08% by weight.
Quantity
555 g
Type
reactant
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant solid
Quantity
858 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium propionate-1,2-13C2
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Sodium propionate-1,2-13C2
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Citations

For This Compound
1
Citations
R Verel, M Ernst, BH Meier - Journal of magnetic resonance, 2001 - Elsevier
A theoretical treatment of the DREAM adiabatic homonuclear recoupling experiment is given using Floquet theory. An effective Hamiltonian is derived analytically and the time evolution …
Number of citations: 239 www.sciencedirect.com

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